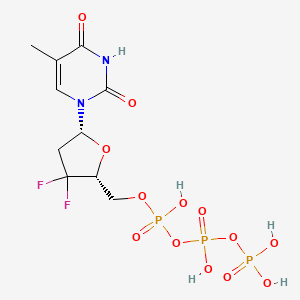
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3',3'-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is a modified nucleoside triphosphate. It is structurally similar to thymidine triphosphate, a key building block in DNA synthesis. The modification at the 3’ position with deoxy and difluoro groups imparts unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Fluorination: The 3’ position of thymidine is selectively fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deoxygenation: The 3’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Phosphorylation: The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into thymidine and inorganic phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used under mild conditions.
Phosphorylation/Dephosphorylation: Enzymatic methods using kinases or phosphatases are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, or triphosphate derivatives.
Hydrolysis: Major products are thymidine and inorganic phosphate.
Aplicaciones Científicas De Investigación
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- has several applications in scientific research:
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit viral DNA polymerases.
Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.
Mecanismo De Acción
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- involves its incorporation into DNA during replication. The presence of the difluoro groups at the 3’ position disrupts the normal base pairing and elongation process, leading to chain termination. This makes it a potent inhibitor of DNA polymerases, particularly viral polymerases, which rely on rapid DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine Triphosphate (dTTP): The natural nucleoside triphosphate used in DNA synthesis.
2’-Deoxy-2’,2’-difluorocytidine Triphosphate (dFdCTP): Another fluorinated nucleoside triphosphate with antiviral properties.
3’-Azido-3’-deoxythymidine Triphosphate (AZT-TP): A nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is unique due to the presence of both deoxy and difluoro modifications at the 3’ position. This dual modification enhances its stability and potency as an inhibitor of DNA polymerases, making it particularly useful in antiviral research and therapeutic applications.
Propiedades
Número CAS |
107718-73-0 |
|---|---|
Fórmula molecular |
C10H15F2N2O13P3 |
Peso molecular |
502.15 g/mol |
Nombre IUPAC |
[[(2R,5R)-3,3-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15F2N2O13P3/c1-5-3-14(9(16)13-8(5)15)7-2-10(11,12)6(25-7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h3,6-7H,2,4H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t6-,7-/m1/s1 |
Clave InChI |
BLKDGBHODQMJFB-RNFRBKRXSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















